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Compound of Interest
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Cat. No.: B3432657

An In-depth Technical Guide on the Spectroscopic Data of 1-Tetradecanol

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol with the chemical
formula C14H300.[1][2][3][4] It is a white, waxy solid at room temperature and finds applications
in the cosmetic industry as an emollient, emulsifier, and thickener.[5] This guide provides a
comprehensive overview of the spectroscopic data for 1-Tetradecanol, including Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS). The information presented is intended for researchers, scientists, and professionals in
drug development and chemical analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Tetradecanol.

Infrared (IR) Spectroscopy

The infrared spectrum of 1-Tetradecanol is characterized by a prominent broad absorption
band corresponding to the O-H stretch of the alcohol functional group.
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**Characteristic

Functional Group Vibrational Mode Absorption (cm~?) Appearance
*k

O-H Stretching 3200-3500 Strong, Broad

C-H Stretching 2850-2960 Strong, Sharp

C-O Stretching 1050-1260 Strong

Data sourced from NIST Chemistry WebBook and SpectraBase.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
1-Tetradecanol.

2.2.1 'H NMR Spectroscopy

The *H NMR spectrum of 1-Tetradecanol shows distinct signals for the different types of
protons in the molecule.

Chemical Shift (3,

Proton Assignment Multiplicity Integration
ppm)

CHs-(CHz2)12-CH2-OH  ~0.88 Triplet 3H

CHs-(CH2)12-CH2-OH  ~1.26 Multiplet 24H

CH3-(CH2)12-CH2-OH  ~3.64 Triplet 2H

Variable (depends on
CHs-(CH2)12-CH2-OH concentration and Singlet (broad) 1H

solvent)

Data sourced from SpectraBase and ChemicalBook.[1][6]

2.2.2 3C NMR Spectroscopy
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The 13C NMR spectrum provides information on the different carbon environments in 1-

Tetradecanol.
Carbon Assignment Chemical Shift (3, ppm)
CHs-(CH2)12-CH2-OH ~14.1
CHs-(CH2)12-CH2-OH ~22.7 - 31.9
CHs-(CH2)12-CH2-OH ~63.1

Data sourced from SpectraBase and ChemicalBook.[6][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1-Tetradecanol results in fragmentation of the
molecule. The molecular ion peak is often weak or absent.

m/z Relative Intensity Proposed Fragment
214 Low [M]* (Molecular lon)
196 Moderate [M-H20]*

43,57, 71, 85 High Alkyl chain fragments

Data sourced from NIST Chemistry WebBook.[2][7][11] The fragmentation is characterized by
a-cleavage and dehydration (loss of water).[12][13]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid alcohol like 1-Tetradecanol is using
an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR)
spectrometer.
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Sample Preparation: A small amount of solid 1-Tetradecanol is placed directly onto the ATR
crystal.

Data Acquisition: The pressure arm is positioned over the sample to ensure good contact
with the crystal. The spectrum is then acquired by co-adding multiple scans to improve the
signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the
sample measurement and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For *H and 3C NMR, a sample is prepared by dissolving approximately
10-50 mg of 1-Tetradecanol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIls) in a5 mm NMR tube.[14] A small amount of a reference standard, such as
tetramethylsilane (TMS), is often added.[15]

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is
shimmed to achieve homogeneity. For tH NMR, a single pulse experiment is typically
sufficient. For 13C NMR, a proton-decoupled experiment is used to simplify the spectrum, and
a larger number of scans is required due to the lower natural abundance of the 13C isotope.
[16][17]

Data Processing: The acquired free induction decay (FID) is Fourier-transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are
referenced to the TMS signal at O ppm.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EIl) source.

Sample Introduction: A dilute solution of 1-Tetradecanol in a volatile organic solvent is
injected into the gas chromatograph. The sample is vaporized and separated from the
solvent on the GC column.
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« lonization: As 1-Tetradecanol elutes from the GC column, it enters the ion source of the
mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This
causes the molecule to ionize and fragment.[18]

e Mass Analysis: The resulting positively charged fragments are accelerated into a mass
analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio
(m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated by plotting
the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate key workflows and processes in the spectroscopic analysis of
1-Tetradecanol.
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Caption: General workflow for the spectroscopic analysis of 1-Tetradecanol.
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Caption: Key fragmentation pathways of 1-Tetradecanol in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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